N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 499.12356325 g/mol and the complexity rating of the compound is 931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-4-6-17-9-11-20(12-10-17)34(31,32)21-14-25-24(27-23(21)30)33-15-22(29)26-19-8-5-7-18(13-19)16(2)28/h5,7-14H,3-4,6,15H2,1-2H3,(H,26,29)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODGFRZQPGWCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula: C₁₅H₁₉N₃O₃S
- CAS Number: 1021224-07-6
Structural Features
The compound features:
- An acetyl group attached to a phenyl ring.
- A sulfonamide moiety that enhances its solubility and biological activity.
- A pyrimidine derivative that is known for its pharmacological properties.
The biological activity of N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with specific biological targets, including:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various pathogens.
Research Findings
Recent studies have demonstrated the following biological activities:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | The compound showed significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. IC50 values ranged from 10 to 30 µM. |
| Anti-inflammatory Effects | In vivo models indicated a reduction in inflammatory markers (TNF-alpha, IL-6) upon treatment with the compound. |
| Antimicrobial Activity | Exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) of 15–25 µg/mL against Gram-positive and Gram-negative bacteria. |
Case Studies
-
Cytotoxicity Assay:
- A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.
-
Anti-inflammatory Study:
- In a mouse model of acute inflammation, administration of the compound significantly reduced paw edema compared to controls.
- Histological analysis revealed decreased infiltration of inflammatory cells.
-
Antimicrobial Evaluation:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results showed effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
